Bienvenue dans la boutique en ligne BenchChem!

Valnivudine

VZV antiviral potency EC50

Valnivudine (FV-100 free base) is the preferred reference compound for next-generation anti-VZV research. Its active metabolite CF-1743 achieves subnanomolar EC50 (0.1–0.3 nM), setting the potency benchmark for screening novel inhibitors. Unlike acyclovir/valacyclovir, CF-1743 resists thymidine phosphorylase and DPD degradation, ensuring consistent metabolic stability in comparative enzymology studies. Age-independent pharmacokinetics and minimal renal excretion make it ideal for geriatric pharmacology and renal insufficiency models. Procure the free base or opt for the stable HCl salt (CAS 956483-03-7) for long-term storage.

Molecular Formula C27H35N3O6
Molecular Weight 497.6 g/mol
CAS No. 956483-02-6
Cat. No. B1682141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValnivudine
CAS956483-02-6
Synonyms3-(2-deoxy-b-D-ribofuranosyl)-6-(p-pentylphenyl)-2,3-dihydrofuro(2,3-d)pyrimidin-2-one, 50-valyl ester, HCl salt
FV-100
Molecular FormulaC27H35N3O6
Molecular Weight497.6 g/mol
Structural Identifiers
SMILESCCCCCC1=CC=C(C=C1)C2=CC3=CN(C(=O)N=C3O2)C4CC(C(O4)COC(=O)C(C(C)C)N)O
InChIInChI=1S/C27H35N3O6/c1-4-5-6-7-17-8-10-18(11-9-17)21-12-19-14-30(27(33)29-25(19)36-21)23-13-20(31)22(35-23)15-34-26(32)24(28)16(2)3/h8-12,14,16,20,22-24,31H,4-7,13,15,28H2,1-3H3/t20-,22+,23+,24-/m0/s1
InChIKeyFJRRWJMFUNGZBJ-RBVMOCNTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight yellow to yellow solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Valnivudine CAS 956483-02-6: A Bicyclic Nucleoside Prodrug for Varicella-Zoster Virus Research


Valnivudine (also known as FV-100 free base; CAS 956483-02-6) is an orally bioavailable prodrug of CF-1743, a bicyclic nucleoside analogue (BCNA) with highly specific antiviral activity against varicella-zoster virus (VZV) [1]. Upon oral administration, valnivudine is rapidly and extensively converted to CF-1743 in vivo [2]. The free base form is prone to instability; the stable hydrochloride salt form (CAS 956483-03-7) retains identical biological activity and is preferred for research and procurement purposes [3].

Why Valnivudine Cannot Be Replaced by Generic Anti-VZV Nucleoside Analogues for Targeted Research


In-class anti-VZV nucleoside analogues such as acyclovir, valacyclovir, penciclovir, and brivudine exhibit orders-of-magnitude variability in antiviral potency, metabolic stability, and pharmacokinetic properties that preclude simple interchangeability in research settings [1]. Valnivudine's active metabolite CF-1743 operates in the subnanomolar EC50 range, whereas standard-of-care nucleoside analogues typically exhibit micromolar activity [2]. Furthermore, CF-1743 is not a substrate for thymidine phosphorylase (TP) or dihydropyrimidine dehydrogenase (DPD), enzymes that degrade structurally related compounds and limit their oral bioavailability [3]. These compound-specific attributes create distinct experimental outcomes that cannot be extrapolated from studies using older generation antivirals.

Valnivudine CF-1743: Quantitative Comparative Evidence for Research Procurement Decisions


Subnanomolar Anti-VZV Potency of CF-1743 (Valnivudine Active Metabolite) Versus First-Line Antivirals

The active metabolite of valnivudine, CF-1743, exhibits subnanomolar EC50 values against VZV laboratory strains in HEL cells, representing a >1,000-fold potency improvement over acyclovir and >100,000-fold over penciclovir based on published EC50 ranges [1]. This potency differential establishes CF-1743 as one of the most potent anti-VZV nucleoside analogues reported in the peer-reviewed literature [2].

VZV antiviral potency EC50 BCNA

Metabolic Stability of Valnivudine: Resistance to Thymidine Phosphorylase and DPD Degradation

Unlike structurally related antivirals such as sorivudine and brivudine, which are degraded by thymidine phosphorylase (TP) and/or dihydropyrimidine dehydrogenase (DPD), CF-1743 demonstrates complete resistance to these catabolic enzymes [1]. This metabolic stability contributes directly to the favorable oral pharmacokinetic profile of valnivudine and distinguishes it from other anti-VZV nucleoside analogues that require high or frequent dosing to overcome enzymatic degradation [2].

BCNA metabolic stability thymidine phosphorylase dihydropyrimidine dehydrogenase

Once-Daily Dosing Supported by Sustained Plasma CF-1743 Concentrations Above EC50 for 24 Hours

In Phase I clinical studies, a single 400 mg oral dose of valnivudine produced CF-1743 plasma concentrations that remained above the concentration required to reduce VZV activity by 50% for the entire 24-hour dosing interval [1]. This sustained exposure supports once-daily dosing, contrasting with valacyclovir, which requires three-times-daily administration for herpes zoster treatment [2]. Pharmacokinetic parameters in elderly subjects (≥65 years) were comparable to those in younger adults, eliminating the need for age-based dose adjustments [3].

pharmacokinetics once-daily dosing CF-1743 elderly

Phase III Head-to-Head Trial: Valnivudine Versus Valacyclovir for Post-Herpetic Neuralgia Prevention

Valnivudine was evaluated against valacyclovir in a Phase III randomized controlled trial (NCT02412904) for the prevention of post-herpetic neuralgia (PHN) and treatment of acute herpes zoster-associated pain [1]. The trial enrolled over 800 subjects with acute herpes zoster, representing the only head-to-head efficacy comparison of a next-generation BCNA prodrug against standard-of-care therapy [2]. Although the trial was terminated early, the study design and conduct demonstrate that valnivudine advanced to direct comparative clinical evaluation, a milestone not achieved by other BCNA candidates in development [3].

Phase III clinical trial post-herpetic neuralgia valacyclovir

Renal Impairment Dosing Flexibility: Low Renal Excretion of CF-1743 Enables No Dose Adjustment

Renal excretion of CF-1743 is very low, with the majority of drug elimination occurring via non-renal pathways [1]. This contrasts sharply with acyclovir and valacyclovir, which undergo extensive renal elimination and require significant dose reduction in patients with impaired renal function [2]. The pharmacokinetic profile of valnivudine supports dosing without modification for renally impaired research subjects or elderly populations, a practical advantage for studies involving subjects with comorbidities [3].

renal impairment pharmacokinetics excretion elderly

Valnivudine CF-1743: Evidence-Based Research and Industrial Application Scenarios


VZV Antiviral Screening: Using Valnivudine as a Positive Control for High-Potency Benchmarking

The subnanomolar EC50 of CF-1743 (0.1–0.3 nM) against VZV strains in HEL cells establishes it as a benchmark positive control for screening next-generation anti-VZV compounds [1]. Researchers developing novel VZV inhibitors can use valnivudine-derived CF-1743 to establish the upper boundary of potency in their assay systems, enabling precise quantification of relative potency for new chemical entities.

Pharmacokinetic Modeling of Once-Daily Antiviral Prodrugs in Aging Populations

Valnivudine's demonstrated pharmacokinetic consistency between elderly (≥65 years) and younger adults, combined with 24-hour sustained CF-1743 exposure above EC50, makes it an ideal reference compound for modeling age-independent oral prodrug delivery [2]. Research programs focused on geriatric pharmacology or simplified dosing regimens can leverage valnivudine data to inform formulation and dosing strategies that minimize age-related variability.

Metabolic Stability Studies: Investigating Nucleoside Analogue Resistance to Catabolic Enzymes

CF-1743's complete resistance to degradation by thymidine phosphorylase and dihydropyrimidine dehydrogenase provides a unique tool for studying structure-activity relationships governing metabolic stability in nucleoside analogues [3]. Procurement of valnivudine enables comparative enzymology studies where the BCNA scaffold serves as a metabolically stable reference versus TP/DPD-susceptible comparators like sorivudine and brivudine.

Renal Impairment Pharmacology: Reference Compound with Non-Renal Clearance

The very low renal excretion of CF-1743 positions valnivudine as a valuable reference compound for studying antiviral pharmacology in models of renal insufficiency [4]. Unlike renally cleared comparators such as acyclovir and valacyclovir, valnivudine's elimination profile allows researchers to isolate non-renal clearance mechanisms and assess antiviral efficacy independent of renal function variables.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Valnivudine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.